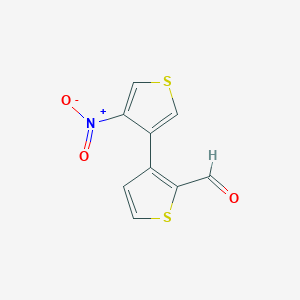

3-Nitro-2'-formyl-3',4-bithiophene

カタログ番号:

B428674

分子量:

239.3g/mol

InChIキー:

QHTLYWGQFLIBMZ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-Nitro-2'-formyl-3',4-bithiophene is a bithiophene derivative featuring nitro (-NO₂) and formyl (-CHO) substituents at the 3- and 2'-positions, respectively. Thiophene-based systems are known for their conjugated π-electron systems, which are critical in organic electronics and bioactive molecule design .

特性

分子式 |

C9H5NO3S2 |

|---|---|

分子量 |

239.3g/mol |

IUPAC名 |

3-(4-nitrothiophen-3-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H5NO3S2/c11-3-9-6(1-2-15-9)7-4-14-5-8(7)10(12)13/h1-5H |

InChIキー |

QHTLYWGQFLIBMZ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1C2=CSC=C2[N+](=O)[O-])C=O |

正規SMILES |

C1=CSC(=C1C2=CSC=C2[N+](=O)[O-])C=O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analogues

(a) 6-Nitro-2-[4-formyl-3-(substituted phenyl)pyrazol-1-yl]benzothiazoles

- Structure : Benzothiazole core with nitro (position 6) and formyl (position 4) groups.

- Activity : Exhibits antitubercular activity against Mycobacterium tuberculosis H37Rv, with compounds IVh and IVj showing efficacy comparable to standard drugs. This suggests nitro and formyl groups in conjugated systems may enhance bioactivity .

(b) 3-Nitro-2:4'-dihydroxybenzophenone

- Structure: Benzophenone derivative with nitro (meta position) and hydroxyl groups.

- Synthesis: Derived from condensation of m-nitrobenzonitrile with resorcinol. The nitro group’s position influences reactivity, as o-nitrobenzonitrile fails to condense under similar conditions .

- Relevance : Highlights the role of nitro group positioning in directing reactivity and stability, a factor critical for designing 3-nitro-2'-formyl-3',4-bithiophene derivatives .

(c) 3-Nitro-2,4-Dimethylphenol

- Structure: Phenolic compound with nitro and methyl substituents.

- Applications : Used as an analytical reference standard for method validation in drug development (e.g., lidocaine production). Characterized via NMR, mass spectrometry, and HPLC .

Electronic and Reactivity Trends

- Nitro Group : The meta-directing nature of the nitro group (as seen in ) may influence electrophilic substitution patterns in this compound, directing further functionalization.

- Formyl Group : The formyl moiety’s reactivity (e.g., participation in condensation or nucleophilic addition) is shared with benzothiazole derivatives in , suggesting utility in creating Schiff bases or hydrazones for drug discovery.

Analytical Characterization

- Techniques: NMR, mass spectrometry, and HPLC (as applied to 3-nitro-2,4-dimethylphenol ) would be essential for characterizing this compound, particularly for purity assessment and structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。